

The 1,2,4-Triazole Moiety: A Privileged Scaffold in Modern Drug Design

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Compound of Interest

Compound Name: 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have led to its incorporation into a wide array of clinically successful drugs. This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole moiety, focusing on its role in antifungal, anticancer, and antimicrobial drug design. The guide details the mechanisms of action, quantitative structure-activity relationships, and key experimental protocols relevant to the development of 1,2,4-triazole-based therapeutics.

Physicochemical Properties and Pharmacophore Features

The 1,2,4-triazole ring is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities and interact with biological targets.^[1] Its key physicochemical attributes contributing to its pharmacological prowess include:

- **Polarity and Solubility:** The presence of three nitrogen atoms imparts a polar nature to the triazole ring, which can enhance the aqueous solubility of drug candidates, a crucial factor for bioavailability.

- **Hydrogen Bonding Capability:** The nitrogen atoms in the 1,2,4-triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in the active sites of target proteins.[\[2\]](#)
- **Metabolic Stability:** The 1,2,4-triazole ring is generally stable to metabolic degradation, which contributes to a longer half-life and improved pharmacokinetic profile of drugs containing this moiety.[\[1\]](#)
- **Dipole Moment:** The significant dipole moment of the triazole ring can influence its interaction with biological macromolecules and its overall molecular properties.
- **Coordination with Metal Ions:** The nitrogen atoms of the triazole ring can coordinate with metal ions, a property that is central to the mechanism of action of several key enzymes, including cytochrome P450-dependent enzymes.

Antifungal Activity: Inhibition of Lanosterol 14 α -Demethylase

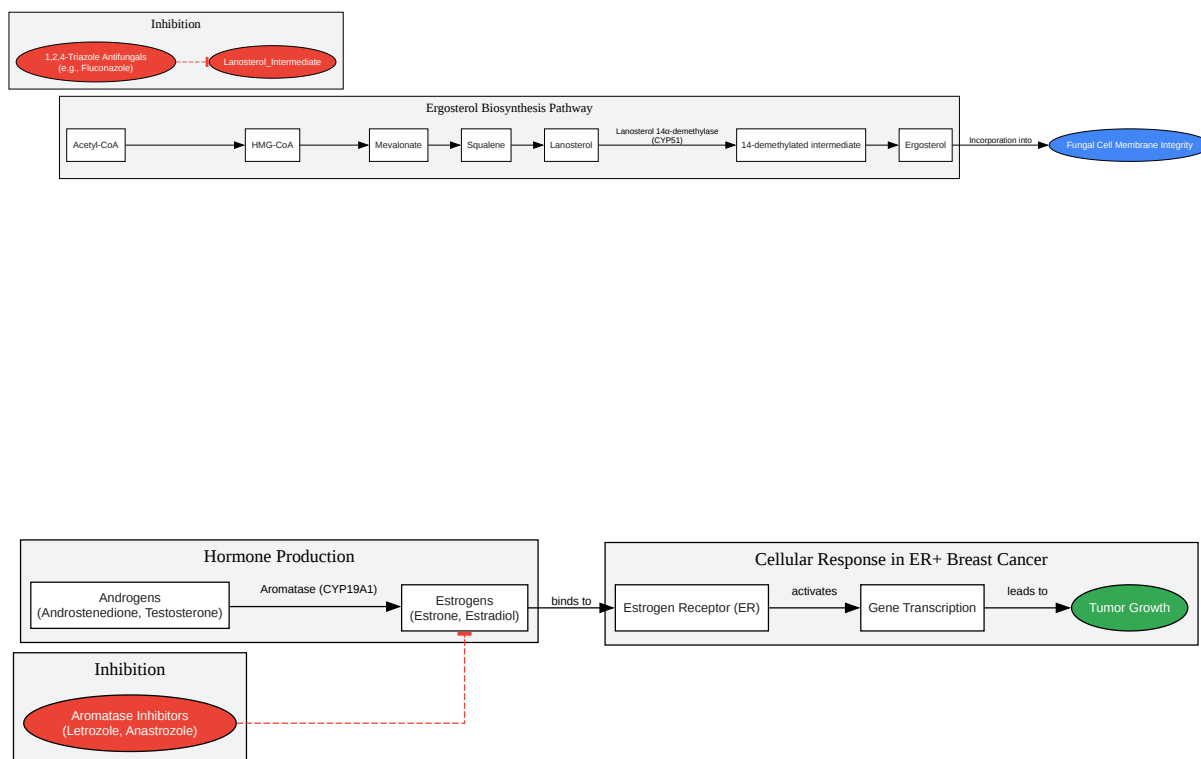
The most prominent application of the 1,2,4-triazole moiety is in the development of antifungal agents. A significant class of these drugs, including fluconazole, itraconazole, and voriconazole, function by inhibiting lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[\[2\]](#)[\[3\]](#) Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[\[2\]](#)

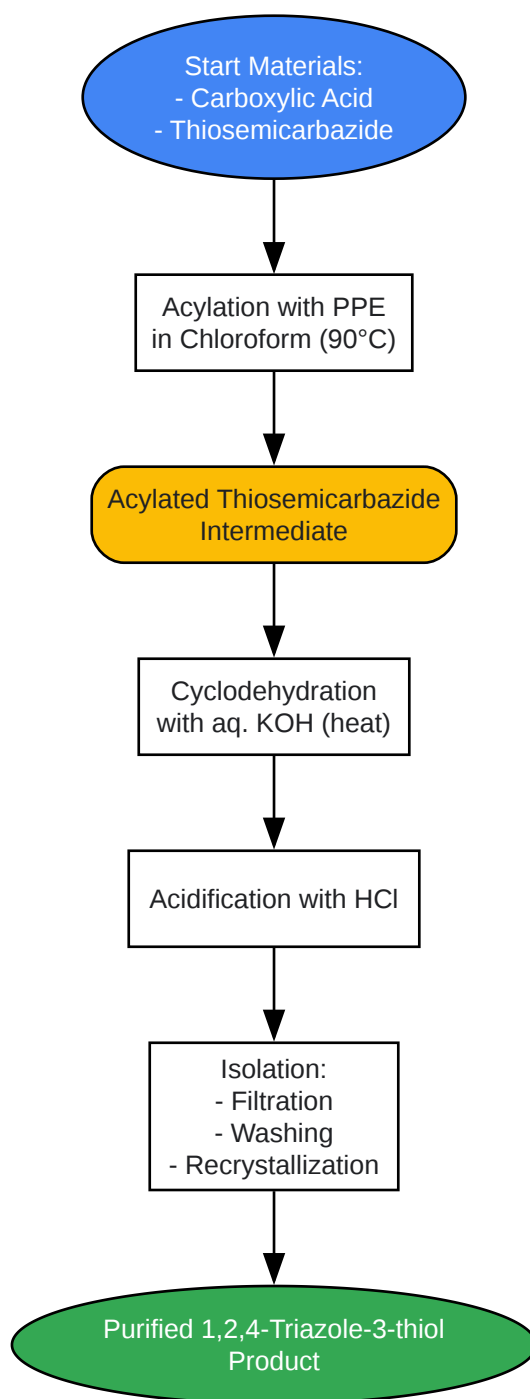
The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This targeted inhibition is highly selective for the fungal enzyme over its human counterpart, which is a key factor in the favorable safety profile of these drugs.

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/Drug	Fungal Strain	MIC (µg/mL)	IC50/Ki	Reference
Fluconazole	Candida albicans	0.25 - 2	Kd: ~30,500 nM (human CYP51), 10-56 nM (C. albicans CYP51)	[4]
Itraconazole	Candida albicans	-	IC50: ≥30 µM (human CYP51), 0.039-0.30 µM (C. albicans CYP51)	[5][6]
Voriconazole	Candida albicans	-	Kd: ~2,300 nM (human CYP51), 10-56 nM (C. albicans CYP51)	[4]
Compound 2h (vinyl-1,2,4-triazole derivative)	Various fungi	0.02 - 0.04 mM	-	[7]
Compound 5a4 (phenoxy pyridinyl derivative)	S. sclerotiorum	EC50: 1.59	-	
Compound 8k (amino acid derivative)	Physalospora piricola	EC50: 10.126	-	[8]

Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles





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